N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid
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Overview
Description
N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzenesulfonamide group, and a phosphoric acid moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylprop-2-enyl intermediate through a Friedel-Crafts alkylation reaction.
Amination Reaction: The chlorophenyl intermediate undergoes an amination reaction with methylamine to form the corresponding amine.
Coupling with Methoxybenzenesulfonamide: The amine intermediate is then coupled with 4-methoxybenzenesulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Phosphorylation: The final step involves the phosphorylation of the coupled product using phosphoric acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale synthesis may employ continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with thiol or amine groups.
Scientific Research Applications
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
KN-93: A known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) with a similar sulfonamide structure.
KN-92: An analog of KN-93, differing by the absence of a hydroxyethyl group on the sulfonamide nitrogen.
Uniqueness
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methoxybenzenesulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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